An In-depth Technical Guide to (1-Aminocyclopent-3-en-1-yl)methanol: Properties, Synthesis, and Applications
An In-depth Technical Guide to (1-Aminocyclopent-3-en-1-yl)methanol: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of the novel chemical entity, (1-Aminocyclopent-3-en-1-yl)methanol. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes foundational chemical principles with practical insights into the molecule's structure, potential synthesis, reactivity, and prospective applications in medicinal chemistry. Given the limited direct experimental data on this specific molecule, this guide extrapolates from well-established knowledge of its constituent functional groups and analogous structures.
Molecular Structure and Chemical Properties
(1-Aminocyclopent-3-en-1-yl)methanol, with the chemical formula C₆H₁₁NO and a molecular weight of 113.16 g/mol , is a unique bifunctional molecule incorporating a primary amine and a primary alcohol on a cyclopentene scaffold[1]. The presence of these functionalities at a single stereocenter offers a rich chemical landscape for derivatization and application as a molecular building block.
Structural Features
The core of the molecule is a five-membered cyclopentene ring, which imparts a degree of conformational rigidity. The key structural features include:
-
A Quaternary Carbon: The C1 position is a quaternary carbon atom bonded to the amino group, the hydroxymethyl group, and two other carbon atoms of the cyclopentene ring.
-
Chirality: The C1 carbon is a stereocenter, meaning the molecule can exist as a pair of enantiomers. The specific stereochemistry will significantly influence its biological activity and interaction with other chiral molecules.
-
Functional Groups: The primary amine (-NH₂) and primary alcohol (-CH₂OH) groups are key to the molecule's reactivity, allowing for a wide range of chemical modifications. The alkene functionality within the cyclopentene ring also presents opportunities for further chemical transformations.
Below is a diagram illustrating the basic structure of (1-Aminocyclopent-3-en-1-yl)methanol.
Caption: Structure of (1-Aminocyclopent-3-en-1-yl)methanol
Predicted Physicochemical Properties
| Property | Predicted Value | Source/Analogy |
| Molecular Formula | C₆H₁₁NO | [1] |
| Molecular Weight | 113.16 g/mol | [1] |
| Topological Polar Surface Area | 46.25 Ų | [2] |
| logP | 0.4962 | [2] |
| Hydrogen Bond Donors | 2 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
| Rotatable Bonds | 1 | [2] |
These predicted properties suggest that (1-Aminocyclopent-3-en-1-yl)methanol is a relatively polar molecule with good potential for forming hydrogen bonds, a desirable characteristic for interaction with biological targets.
Conformational Analysis
The cyclopentene ring is not planar and exists in a dynamic equilibrium of puckered conformations, primarily the "envelope" and "half-chair" forms. The substituents at the C1 position will influence the preferred conformation to minimize steric strain. Understanding the conformational landscape is crucial for designing molecules that fit into specific binding pockets of proteins.[3]
Synthesis and Manufacturing
There is no established, published protocol for the synthesis of (1-Aminocyclopent-3-en-1-yl)methanol. However, a plausible synthetic route can be devised based on known organic transformations, particularly those for the synthesis of 1,2-amino alcohols.[4][5][6][7]
Proposed Retrosynthetic Pathway
A logical retrosynthetic analysis suggests that the target molecule can be derived from a cyclopentanone precursor. The key steps would involve the formation of the C-N and C-C bonds at the carbonyl carbon.
Caption: Retrosynthetic analysis of the target molecule.
Hypothetical Step-by-Step Synthesis Protocol
This proposed synthesis aims to provide a practical and efficient route to the target compound.
Step 1: Synthesis of Cyclopent-3-en-1-one
The starting material, cyclopent-3-en-1-one, can be synthesized from cyclopentadiene through a series of established reactions.
Step 2: Formation of the Cyanohydrin
-
To a solution of cyclopent-3-en-1-one in a suitable solvent (e.g., ethanol), add a solution of sodium cyanide in water.
-
Acidify the mixture carefully with a weak acid (e.g., acetic acid) to generate HCN in situ.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or GC-MS).
-
Extract the cyanohydrin intermediate with an organic solvent and purify by column chromatography.
Causality: The nucleophilic cyanide ion attacks the electrophilic carbonyl carbon of the ketone, followed by protonation of the resulting alkoxide to form the cyanohydrin. This reaction is a classic method for one-carbon homologation and introduction of a nitrogen precursor.
Step 3: Reduction of the Nitrile to the Amine and Ester to the Alcohol
-
Dissolve the cyanohydrin intermediate in a dry, inert solvent (e.g., diethyl ether or THF).
-
Add a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the reduction is complete.
-
Carefully quench the reaction with water and a sodium hydroxide solution.
-
Filter the resulting aluminum salts and extract the aqueous layer with an organic solvent.
-
Dry the combined organic extracts, evaporate the solvent, and purify the crude product by column chromatography or distillation to yield (1-Aminocyclopent-3-en-1-yl)methanol.
Causality: Lithium aluminum hydride is a strong reducing agent capable of reducing both the nitrile group to a primary amine and the ester (if formed during workup) to a primary alcohol, achieving the desired transformation in a single step.
Spectroscopic Characterization (Predicted)
While no experimental spectra are available, the expected spectroscopic data can be predicted based on the molecule's structure.
¹H NMR Spectroscopy
-
Olefinic Protons (-CH=CH-): A multiplet in the range of 5.5-6.0 ppm.
-
Methylene Protons (-CH₂-): Multiplets in the range of 2.0-3.0 ppm.
-
Hydroxymethyl Protons (-CH₂OH): A singlet or doublet in the range of 3.5-4.0 ppm.[8][9]
-
Amine and Hydroxyl Protons (-NH₂ and -OH): Broad singlets that are exchangeable with D₂O, with variable chemical shifts depending on the solvent and concentration.
¹³C NMR Spectroscopy
-
Olefinic Carbons (-CH=CH-): Peaks in the range of 120-140 ppm.
-
Quaternary Carbon (C1): A peak in the range of 60-70 ppm.
-
Methylene Carbons (-CH₂-): Peaks in the range of 30-50 ppm.
-
Hydroxymethyl Carbon (-CH₂OH): A peak in the range of 60-70 ppm.
Infrared (IR) Spectroscopy
-
O-H and N-H Stretching: A broad band in the region of 3200-3600 cm⁻¹.
-
C-H Stretching (sp²): A sharp peak just above 3000 cm⁻¹.
-
C-H Stretching (sp³): Sharp peaks just below 3000 cm⁻¹.
-
C=C Stretching: A peak around 1650 cm⁻¹.
-
C-O Stretching: A strong peak in the range of 1000-1200 cm⁻¹.
Mass Spectrometry
The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 113. Key fragmentation patterns would likely involve the loss of water (M-18), ammonia (M-17), and the hydroxymethyl group (M-31).
Reactivity and Potential Chemical Transformations
The bifunctional nature of (1-Aminocyclopent-3-en-1-yl)methanol allows for a variety of chemical transformations, making it a versatile building block.
Reactions of the Amine Group
-
Acylation: The primary amine can be readily acylated with acid chlorides or anhydrides to form amides.
-
Alkylation: The amine can undergo nucleophilic substitution with alkyl halides to form secondary and tertiary amines.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent will yield secondary or tertiary amines.
Reactions of the Alcohol Group
-
Esterification: The primary alcohol can be esterified with carboxylic acids or their derivatives.
-
Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid using appropriate oxidizing agents.
-
Etherification: The alcohol can be converted to an ether, for example, through the Williamson ether synthesis.
Reactions of the Alkene Group
-
Hydrogenation: The double bond can be reduced to a single bond by catalytic hydrogenation, yielding the saturated analogue, (1-Aminocyclopentyl)methanol[10].
-
Halogenation: The alkene can react with halogens to form dihalo-derivatives.
-
Epoxidation: The double bond can be epoxidized using peroxy acids.
Caption: Potential chemical transformations of the target molecule.
Applications in Drug Discovery and Medicinal Chemistry
Cyclic amino alcohols are important structural motifs in many biologically active compounds and pharmaceuticals.[6][11][12][13] The constrained cyclopentene scaffold of (1-Aminocyclopent-3-en-1-yl)methanol makes it an attractive building block for the synthesis of novel drug candidates.
Scaffold for Combinatorial Chemistry
The presence of two distinct functional groups allows for the divergent synthesis of compound libraries. By systematically varying the substituents on the amine and alcohol groups, a large number of analogues can be generated for high-throughput screening.
Synthesis of Bioactive Molecules
The cyclopentane ring is a common feature in many natural products and drugs. This molecule could serve as a precursor for the synthesis of nucleoside analogues, which are a cornerstone of antiviral and anticancer therapies.[14] The introduction of the amino and hydroxyl groups in a specific spatial arrangement can facilitate interactions with biological targets such as enzymes and receptors.
Constrained Amino Acid Mimetic
The rigid cyclopentene backbone can be used to create conformationally restricted analogues of natural amino acids or peptides. This can lead to increased potency, selectivity, and metabolic stability of peptide-based drugs.
Safety and Handling
Specific toxicity data for (1-Aminocyclopent-3-en-1-yl)methanol is not available. However, based on related compounds, it should be handled with appropriate care in a laboratory setting.
-
General Hazards: May be harmful if swallowed, and may cause skin and eye irritation.[2][15]
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. A recommended storage temperature is 2-8°C[1].
Conclusion
(1-Aminocyclopent-3-en-1-yl)methanol represents a promising, yet underexplored, chemical entity with significant potential as a versatile building block in organic synthesis and medicinal chemistry. Its unique combination of a primary amine, a primary alcohol, and a conformationally constrained cyclopentene ring offers a multitude of opportunities for the creation of diverse and complex molecular architectures. While further experimental work is required to fully elucidate its chemical properties and reactivity, the foundational principles and analogies presented in this guide provide a solid framework for its future investigation and application in the pursuit of novel therapeutics.
References
- Google Patents. (n.d.). Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof.
-
Beilstein Journals. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 1-Amino-3-cyclopentene-1-methanol. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Oxidative functionalization of cyclopentane-1,3-diones: cell imaging studies of diphenothiazine derivatives. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Diva-Portal.org. (n.d.). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Retrieved from [Link]
-
Filo. (2024). elect incorrect option. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 1-Amino-3-cyclopentene-1-methanol | CAS Number: 76910-11-7. Retrieved from [Link]
-
Filo. (2025). Predict the products of the following reactions: (i) Cyclopentanone + hy... Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.
-
American Chemical Society. (2007). syn-1,2-Amino Alcohols via Diastereoselective Allylic C−H Amination. Journal of the American Chemical Society. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Cyclopent-3-en-1-ylmethanol. PubChem. Retrieved from [Link]
-
Military Medical Science Letters. (2013). BIOLOGICALLY ACTIVE ALCOHOLS: CYCLIC ALCOHOLS. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Allylic C—H Amination for the Preparation of syn-1,3-Amino Alcohol Motifs. Retrieved from [Link]
-
ResearchGate. (2025). A Stereoselective Access to Cyclic cis-1,2-Amino Alcohols from trans-1,2-Azido Alcohol Precursors. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 1-amino-4-(hydroxymethyl)-2-cyclopentene.
-
Royal Society of Chemistry. (2018). Synthesis of functionalized cyclopentenes through allenic ketone-based multicomponent reactions. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
American Chemical Society. (2024). Unraveling the Cleavage Reaction of Hydroxylamines with Cyclopropenones Considering Biocompatibility. Journal of the American Chemical Society. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Allylic alcohol synthesis by addition. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cyclopentene synthesis. Retrieved from [Link]
-
ResearchGate. (2025). Amino-alcohol cyclization: Selective synthesis of lactams and cyclic amines from amino-alcohols. Retrieved from [Link]
-
PNAS. (n.d.). Simple strategy for synthesis of optically active allylic alcohols and amines by using enantioselective organocatalysis. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). CH3OH methanol low high resolution 1H proton nmr spectrum of analysis interpretation. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Cyclopentene. NIST WebBook. Retrieved from [Link]
-
American Chemical Society. (2021). Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. Organic Letters. Retrieved from [Link]
-
National Institutes of Health. (n.d.). An experimental and computational investigation of the cyclopentene-containing peptide-derived compounds: focus on pseudo-cyclic motifs via intramolecular interactions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. Retrieved from [Link]
-
American Chemical Society. (2008). Intermolecular Cope-Type Hydroamination of Alkenes and Alkynes using Hydroxylamines. Journal of the American Chemical Society. Retrieved from [Link]
-
American Chemical Society. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]
-
PubMed. (2008). Synthesis of functionalized delta-amino alcohol stereoisomers with a cyclopentane skeleton. Hydroxylated azidocarbanucleoside precursors. Retrieved from [Link]
-
ResearchGate. (2025). ChemInform Abstract: Synthesis of Allylic and Homoallylic Alcohols from Unsaturated Cyclic Ethers Using a Mild and Selective C-O Reduction Approach. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Highly regioselective ferrocenyl cyclohexene/cyclopentene isomerization through benzyne transfer coupling. Organic Chemistry Frontiers. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). ((1s,4r)-4-(6-Amino-9h-purin-9-yl)cyclopent-2-enyl)methanol. PubChem. Retrieved from [Link]
Sources
- 1. EP2683684A1 - Preparation of a 1-amino-3-hydroxy-cyclobutane-1-carboxylic acid derivative - Google Patents [patents.google.com]
- 2. chemscene.com [chemscene.com]
- 3. An experimental and computational investigation of the cyclopentene-containing peptide-derived compounds: focus on pseudo-cyclic motifs via intramolecular interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diva-portal.org [diva-portal.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Methanol(67-56-1) 1H NMR [m.chemicalbook.com]
- 9. CH3OH methanol low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methanol 1-H nmr methyl alcohol explaining spin-spin coupling causing line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. chemscene.com [chemscene.com]
- 11. mmsl.cz [mmsl.cz]
- 12. Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of functionalized delta-amino alcohol stereoisomers with a cyclopentane skeleton. Hydroxylated azidocarbanucleoside precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ((1s,4r)-4-(6-Amino-9h-purin-9-yl)cyclopent-2-enyl)methanol | C11H13N5O | CID 451473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Cyclopent-3-en-1-ylmethanol | C6H10O | CID 1514122 - PubChem [pubchem.ncbi.nlm.nih.gov]

